molecular formula C11H12N2O3 B572346 1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253791-90-0

1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B572346
CAS No.: 1253791-90-0
M. Wt: 220.228
InChI Key: ROBFHXYYOJJPTE-UHFFFAOYSA-N
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Description

1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22458 g/mol. This compound is known for its unique structure, which includes a pyrido[2,3-d][1,3]oxazine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves several steps. One common method includes the reaction of 3-hydroxypyridine-2-carbonitrile activated with 1,1’-carbonyldi(1,2,4-triazole) (CDT) with O-substituted hydroxylamines . This reaction proceeds through a three-step procedure to yield the desired oxazine derivative. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality.

Chemical Reactions Analysis

1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups on the oxazine ring.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression.

Comparison with Similar Compounds

1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.

    Imidazole derivatives: These compounds also exhibit a range of biological activities and are used in various therapeutic applications.

    Pyrazolo[3,4-d]pyrimidines: Known for their cytotoxic activities, these compounds are structurally related and have similar applications in medicinal chemistry.

The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-methyl-1-propan-2-ylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6(2)13-9-8(5-4-7(3)12-9)10(14)16-11(13)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBFHXYYOJJPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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